5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
This compound features a pyrimidine core substituted at position 5 with chlorine, position 2 with a methylsulfanyl (-SMe) group, and position 4 with a carboxamide linked to a 4-(difluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N3O2S/c1-22-13-17-6-9(14)10(19-13)11(20)18-7-2-4-8(5-3-7)21-12(15)16/h2-6,12H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMSUIGGDQMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as diflumetorim, is a compound that has garnered attention for its biological activities, particularly in the fields of agriculture and pharmacology. This article examines its biological activity, focusing on its anti-inflammatory properties, fungicidal effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C15H16ClF2N3O
- CAS Number : 130339-07-0
- IUPAC Name : 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including diflumetorim, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrimidine derivatives effectively suppressed cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. The IC50 values for these compounds were reported as follows:
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| Compound 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Compound 6 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
These results suggest that diflumetorim and similar compounds may serve as potential therapeutic agents for inflammatory diseases due to their ability to inhibit COX-2 activity effectively .
2. Fungicidal Activity
Diflumetorim is primarily recognized for its fungicidal properties, particularly against fungi resistant to various classes of fungicides such as sterol biosynthesis inhibitors and benzimidazoles. It demonstrates strong efficacy in agricultural applications, making it a valuable compound in crop protection strategies . Its mode of action involves disrupting fungal cellular processes, which can lead to the inhibition of fungal growth and reproduction.
Structure-Activity Relationships (SAR)
The biological activity of diflumetorim can be attributed to its structural features. Studies have shown that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the potency of pyrimidine derivatives against various biological targets.
Key Findings on SAR:
- Electron-Withdrawing Groups : The presence of chlorine and fluorine atoms increases anti-inflammatory activity.
- Substituents : Methylsulfanyl groups contribute positively to the compound's overall biological efficacy.
These insights into SAR can guide future modifications of diflumetorim to enhance its therapeutic profile or reduce potential side effects .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of diflumetorim in vivo and in vitro:
- In Vivo Studies : Animal models have demonstrated that diflumetorim significantly reduces inflammation markers when administered at specific dosages.
- In Vitro Assays : Various assays have confirmed the compound's ability to inhibit COX-2 and other inflammatory mediators in cell cultures.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrimidine Derivatives
Substituent Variations at the Pyrimidine Core
The table below highlights key structural analogs and their substituents:
*Calculated from molecular formula C13H10ClF2N3O2S.
Key Observations:
- Sulfur-Containing Groups : Methylsulfanyl (target) vs. benzylsulfanyl () vs. sulfonyl (e.g., ). Sulfonyl groups (e.g., -SO2-) increase polarity and hydrogen-bonding capacity compared to thioethers (-S-).
- Carboxamide Linker : The 4-carboxamide group is conserved in many analogs, but the attached aryl group varies. The difluoromethoxy group in the target compound introduces electron-withdrawing effects and metabolic resistance compared to chlorinated or methoxy-substituted analogs .
Physicochemical and Pharmacokinetic Properties
*Inferred from structural features; difluoromethoxy may enhance solubility compared to purely hydrophobic analogs.
Q & A
Q. What are the key steps in synthesizing 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine ring. Critical steps include:
- Chlorination : Introduction of the chloro group at the 5-position using POCl₃ or PCl₅ under reflux conditions .
- Sulfanyl Group Incorporation : Reaction with methylsulfanyl nucleophiles (e.g., NaSCH₃) in polar aprotic solvents like DMF at 60–80°C .
- Carboxamide Formation : Coupling the pyrimidine core with 4-(difluoromethoxy)aniline via EDCI/HOBt-mediated amidation .
- Optimization : Yield and purity depend on temperature control (e.g., avoiding >80°C to prevent decomposition), solvent selection (DMF enhances solubility), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluoromethoxy group δ ~6.5–7.0 ppm for aromatic protons; CF₂O δ ~85–90 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂ClF₂N₃O₂S: 372.03) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and stability under varying pH .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : Pyrimidine derivatives often target kinases or G-protein-coupled receptors (GPCRs). Preliminary studies on analogues suggest:
- Kinase Inhibition : ATP-binding pockets (e.g., EGFR, VEGFR) via competitive binding assays .
- Anti-inflammatory Activity : COX-2 inhibition measured by prostaglandin E₂ (PGE₂) ELISA in macrophage models .
- Target Identification : Use SPR (surface plasmon resonance) or thermal shift assays to screen protein libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Positioning : For example, fluorobenzyl groups at the 2- vs. 4-position alter steric hindrance, affecting target binding .
- Assay Conditions : Varying IC₅₀ values due to differences in cell lines (e.g., HepG2 vs. HeLa) or serum content .
- Resolution Strategy :
- Perform head-to-head comparisons under standardized protocols (e.g., CLSI guidelines).
- Use SAR (Structure-Activity Relationship) tables to correlate substituents with activity (Table 1) .
Q. Table 1: SAR of Pyrimidine Analogues
| Substituent Position | Biological Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| 4-Fluorobenzyl | 12 µM (COX-2 inhibition) | Enhanced lipophilicity |
| 2-Trifluoromethylphenyl | 8 µM (EGFR inhibition) | Electron-withdrawing group stabilizes binding |
| Methylsulfanyl | 25 µM (Anticancer) | Improved metabolic stability |
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonding with hinge regions (e.g., Met793) and hydrophobic contacts with difluoromethoxy groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
- Validation : Compare computational results with experimental SPR data (KD values) to refine force fields .
Q. How does the substitution pattern on the pyrimidine ring influence pharmacokinetics?
- Methodological Answer :
- Solubility : LogP calculations (e.g., ChemAxon) show difluoromethoxy groups reduce logP by ~0.5 vs. trifluoromethyl, enhancing aqueous solubility .
- Metabolic Stability : Microsomal assays (human liver microsomes) indicate methylsulfanyl groups resist oxidative degradation better than ethylsulfanyl .
- Permeability : Caco-2 monolayer assays (Papp >5 × 10⁻⁶ cm/s) suggest moderate absorption. Modify substituents (e.g., smaller groups) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
